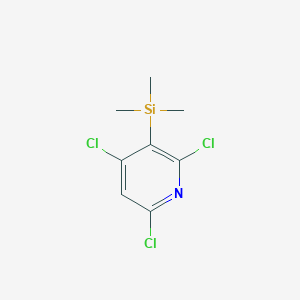
2,4,6-Trichloro-3-(trimethylsilyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-TRICHLORO-3-TRIMETHYLSILANYL-PYRIDINE is a chemical compound known for its unique structural properties and reactivity It is a derivative of pyridine, a basic heterocyclic organic compound, with three chlorine atoms and a trimethylsilyl group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-TRICHLORO-3-TRIMETHYLSILANYL-PYRIDINE typically involves the chlorination of 3-trimethylsilyl-pyridine. The reaction is carried out under controlled conditions using chlorine gas in the presence of a suitable solvent, such as carbon tetrachloride or chloroform. The reaction is exothermic and requires careful temperature control to avoid side reactions.
Industrial Production Methods
On an industrial scale, the production of 2,4,6-TRICHLORO-3-TRIMETHYLSILANYL-PYRIDINE can be achieved through a continuous flow process. This involves the use of a chlorination reactor where 3-trimethylsilyl-pyridine is continuously fed and reacted with chlorine gas. The product is then purified through distillation or recrystallization to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
2,4,6-TRICHLORO-3-TRIMETHYLSILANYL-PYRIDINE undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form 2,4,6-trichloro-pyridine by removing the trimethylsilyl group.
Oxidation Reactions: Oxidation can lead to the formation of pyridine N-oxide derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Major Products
Substitution: Various substituted pyridine derivatives.
Reduction: 2,4,6-trichloro-pyridine.
Oxidation: Pyridine N-oxide derivatives.
Scientific Research Applications
2,4,6-TRICHLORO-3-TRIMETHYLSILANYL-PYRIDINE has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Material Science: Employed in the development of novel materials with specific properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Medicinal Chemistry: Explored for its potential use in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,4,6-TRICHLORO-3-TRIMETHYLSILANYL-PYRIDINE involves its interaction with various molecular targets. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, the compound can undergo metabolic transformations, leading to the formation of active species that interact with specific enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trichloro-pyridine: Lacks the trimethylsilyl group, making it less lipophilic.
3-Trimethylsilyl-pyridine: Lacks the chlorine atoms, resulting in different reactivity.
2,4,6-Tribromo-3-trimethylsilyl-pyridine: Similar structure but with bromine atoms instead of chlorine.
Uniqueness
2,4,6-TRICHLORO-3-TRIMETHYLSILANYL-PYRIDINE is unique due to the presence of both chlorine atoms and a trimethylsilyl group, which confer distinct reactivity and properties. This combination allows for versatile applications in various fields of research and industry.
Properties
Molecular Formula |
C8H10Cl3NSi |
|---|---|
Molecular Weight |
254.6 g/mol |
IUPAC Name |
trimethyl-(2,4,6-trichloropyridin-3-yl)silane |
InChI |
InChI=1S/C8H10Cl3NSi/c1-13(2,3)7-5(9)4-6(10)12-8(7)11/h4H,1-3H3 |
InChI Key |
BDRQSCSXFJDLLH-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=C(N=C(C=C1Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


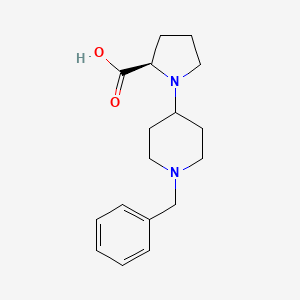
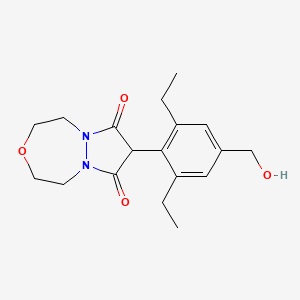
![3-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzaldehyde](/img/structure/B13404807.png)
![tripotassium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxymethyl)amino]acetate](/img/structure/B13404814.png)
![(6S,8S,9S,10R,11S,13S,14S,16S,17S)-6-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13404815.png)
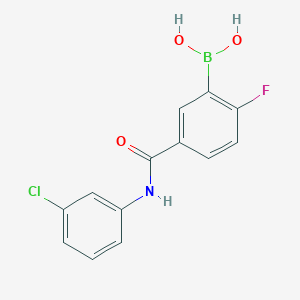

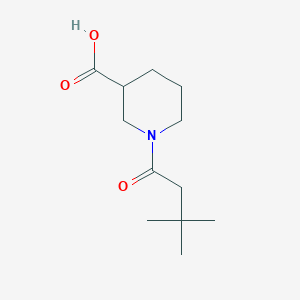
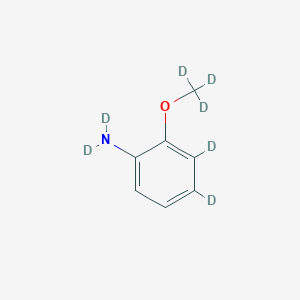
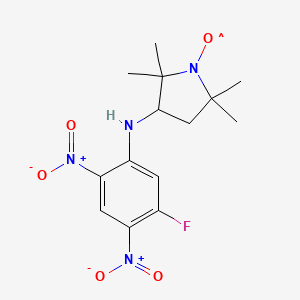
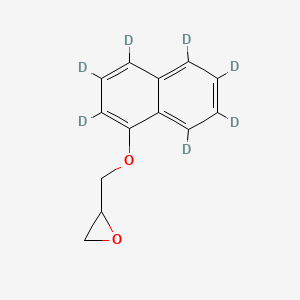
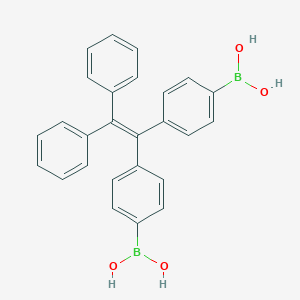
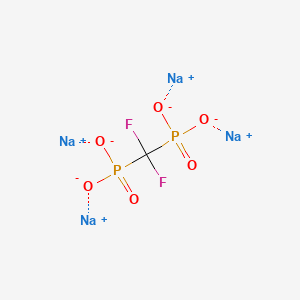
![3-[[5-[(Dimethylamino)carbony pyrrolidinyl] thio]-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid, (4-nitrophenyl)methyl ester](/img/structure/B13404860.png)
